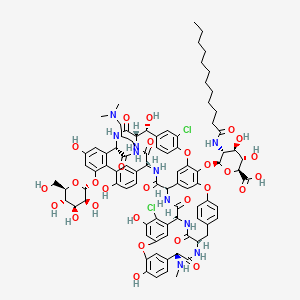

Dalbavancin B1

Description

Properties

IUPAC Name |

(2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22S,34S,37R,40R,52S)-5,32-dichloro-52-[3-(dimethylamino)propylcarbamoyl]-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaen-64-yl]oxy]-5-(dodecanoylamino)-3,4-dihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C88H100Cl2N10O28/c1-5-6-7-8-9-10-11-12-13-15-61(106)94-70-73(109)75(111)78(86(120)121)128-87(70)127-77-58-32-43-33-59(77)124-55-25-20-42(30-50(55)89)71(107)69-85(119)98-67(80(114)92-26-14-27-100(3)4)48-34-44(102)35-57(125-88-76(112)74(110)72(108)60(38-101)126-88)62(48)47-29-40(18-23-52(47)103)65(82(116)99-69)95-83(117)66(43)96-84(118)68-49-36-46(37-54(105)63(49)90)123-56-31-41(19-24-53(56)104)64(91-2)81(115)93-51(79(113)97-68)28-39-16-21-45(122-58)22-17-39/h16-25,29-37,51,60,64-76,78,87-88,91,101-105,107-112H,5-15,26-28,38H2,1-4H3,(H,92,114)(H,93,115)(H,94,106)(H,95,117)(H,96,118)(H,97,113)(H,98,119)(H,99,116)(H,120,121)/t51-,60-,64+,65-,66-,67+,68+,69+,70-,71-,72-,73-,74+,75+,76+,78+,87-,88+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCTVZQWWZORBCE-FOPUKGCJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)[C@@H](C(=O)N[C@H](CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C88H100Cl2N10O28 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1816.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanism of Action of Dalbavancin B1

Inhibition of Bacterial Cell Wall Biosynthesis

The fundamental mechanism by which dalbavancin (B606935) inhibits bacterial cell wall synthesis involves its specific binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors fda.govnih.govkoreamed.orgdrugbank.comunmc.edupathbank.orgasm.orgnih.govfda.govnih.govnih.govfrontiersin.orgmdpi.comontosight.ai. These precursors are lipid-linked molecules, with Lipid II being a pivotal intermediate in this pathway nih.govkoreamed.orgpathbank.orguu.nl. Dalbavancin forms a stable complex with these D-Ala-D-Ala moieties, which are essential building blocks for the peptidoglycan layer koreamed.orgdrugbank.compathbank.orgnih.gov. This interaction is facilitated by hydrogen bonding and van der Waals forces within the antibiotic's binding pocket, mirroring the binding mode of other glycopeptide antibiotics koreamed.orgdrugbank.compathbank.orgnih.gov.

Binding to D-Alanyl-D-Alanine (D-Ala-D-Ala) Terminus of Peptidoglycan Precursors

Dalbavancin exhibits a high affinity for Lipid II, a vital precursor molecule that transports peptidoglycan subunits across the cell membrane to the site of cell wall assembly nih.govkoreamed.orgpathbank.orguu.nl. The binding of dalbavancin to the D-Ala-D-Ala terminus of Lipid II sequesters these essential precursors, thereby preventing their further incorporation into the cell wall structure nih.govkoreamed.orgdrugbank.compathbank.orgasm.orgnih.govmdpi.com. This specific interaction with Lipid II is central to dalbavancin's efficacy in inhibiting peptidoglycan synthesis nih.govkoreamed.orgpathbank.orguu.nl.

Prevention of Transpeptidation and Transglycosylation Reactions

By binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, dalbavancin effectively impedes the critical enzymatic processes of transpeptidation and transglycosylation fda.govnih.govkoreamed.orgdrugbank.comunmc.edupathbank.orgasm.orgnih.govfda.govhres.canih.govoup.com. Transpeptidation is responsible for cross-linking the peptide chains within the peptidoglycan layer, conferring structural rigidity and strength to the bacterial cell wall koreamed.orgnih.gov. Transglycosylation, conversely, is responsible for the elongation of the glycan chains nih.govasm.org. The inhibition of these essential processes results in a compromised and defective cell wall, ultimately leading to bacterial cell lysis and death fda.govnih.govkoreamed.orgdrugbank.comunmc.edupathbank.orgasm.orghres.ca.

Multimeric Interactions and Membrane Anchoring of Dalbavancin B1

In addition to its direct inhibition of cell wall synthesis, dalbavancin possesses distinct molecular characteristics that contribute to its potent antibacterial activity. These include its propensity to form multimers and its interaction with the bacterial cell membrane, facilitated by its lipophilic side chain nih.govunmc.edumdpi.comoup.comucl.ac.benih.govnih.gov.

Role of Lipophilic Side Chains in Membrane Interaction

A defining feature of dalbavancin, distinguishing it from earlier glycopeptides, is its extended lipophilic side chain nih.govunmc.edumdpi.comoup.comnih.govnih.gov. This lipophilic tail plays a significant role in the molecule's interaction with the bacterial cell membrane nih.govunmc.edumdpi.comoup.comucl.ac.benih.govnih.gov. It is proposed to anchor dalbavancin to the membrane, potentially interacting with Lipid II within the membrane environment nih.govmdpi.com. This anchoring mechanism is believed to concentrate the antibiotic in proximity to its target site, thereby strengthening its adherence to the D-Ala-D-Ala terminus and contributing to its enhanced potency and prolonged half-life compared to older glycopeptides nih.govunmc.edumdpi.comoup.comnih.govnih.gov.

Comparative Potency of Dalbavancin vs. Vancomycin (B549263)

The structural modifications in dalbavancin, particularly the lipophilic side chain and dimerization capabilities, contribute to its enhanced potency compared to vancomycin. Research indicates that dalbavancin is significantly more potent in vitro against key Gram-positive pathogens.

| Antibiotic | Relative Potency vs. Vancomycin (against MRSA) | Source |

| Dalbavancin | 4-8 times more potent | nih.gov |

Compound Names

this compound

Dalbavancin

Dalbavancin B0

Peptidoglycan

Lipid II

D-Alanyl-D-Alanine (D-Ala-D-Ala)

N-acetylmuramic acid (NAM)

N-acetylglucosamine (NAG)

Vancomycin

Teicoplanin

A-40926

Oritavancin

Telavancin

Anti-cooperative Dimerization with Ligand Binding

Research has revealed that this compound exhibits a distinct mode of molecular interaction characterized by anti-cooperative dimerization with ligand binding rsc.orgresearchgate.netnih.govuq.edu.au. Unlike vancomycin, which demonstrates cooperative ligand binding, this compound's dimerization process is negatively correlated with its binding to target ligands, such as the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors like Lipid II researchgate.netnih.gov.

Comparative Molecular Action with Related Glycopeptide Antibiotics

This compound, as part of the dalbavancin molecule, shares a common mechanism of action with other glycopeptide antibiotics, primarily by inhibiting bacterial cell wall biosynthesis nih.govnih.govontosight.aifda.gov. However, several key differences in its molecular action, particularly concerning its lipophilic side chain and dimerization behavior, set it apart from older glycopeptides like vancomycin and teicoplanin nih.govfda.govnih.govucl.ac.benih.gov.

Mechanism of Action Comparison:

Cell Wall Synthesis Inhibition: Like vancomycin and teicoplanin, this compound binds to the D-Ala-D-Ala terminus of peptidoglycan precursors, preventing the cross-linking (transpeptidation and transglycosylation) necessary for cell wall formation nih.govnih.govontosight.aifda.gov. This disruption leads to bacterial cell death ontosight.ai.

Dimerization Behavior: As detailed in section 2.2.3, this compound exhibits anti-cooperative dimerization with ligand binding, whereas vancomycin and teicoplanin display cooperative dimerization rsc.orgresearchgate.netnih.govnih.gov. This difference in dimerization behavior influences how the molecules interact with their targets and potentially affects their efficacy and binding kinetics nih.gov. While vancomycin's cooperative dimerization enhances ligand-binding affinity, this compound's anti-cooperative dimerization reduces it, suggesting a different conformational change upon binding nih.gov.

Potency and Spectrum: Dalbavancin, containing this compound, generally demonstrates greater in vitro potency than vancomycin against many Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) nih.govnih.govwikipedia.org. This increased potency is attributed to the combined effects of its binding to peptidoglycan precursors and its membrane-anchoring lipophilic side chain nih.govnih.gov.

Comparative Data Table:

The following table summarizes key comparative aspects of this compound (as part of dalbavancin) with vancomycin and teicoplanin regarding their molecular mechanisms.

| Feature | This compound (Dalbavancin) | Vancomycin | Teicoplanin |

| Primary Target | D-Ala-D-Ala terminus of peptidoglycan precursors nih.govnih.govontosight.aifda.gov | D-Ala-D-Ala terminus of peptidoglycan precursors nih.govnih.govontosight.aifda.gov | D-Ala-D-Ala terminus of peptidoglycan precursors nih.govnih.govontosight.aifda.gov |

| Mechanism of Inhibition | Inhibits cell wall synthesis nih.govnih.govontosight.aifda.gov | Inhibits cell wall synthesis nih.govnih.govontosight.aifda.gov | Inhibits cell wall synthesis nih.govnih.govontosight.aifda.gov |

| Lipophilic Side Chain | Present; anchors to bacterial membrane nih.govfda.govnih.govucl.ac.benih.gov | Absent | Present (less pronounced than dalbavancin) |

| Dimerization with Ligand | Anti-cooperative rsc.orgresearchgate.netnih.govuq.edu.aunih.gov | Cooperative rsc.orgresearchgate.netnih.govnih.gov | Cooperative rsc.orgresearchgate.netnih.gov |

| Membrane Interaction | Anchors via lipophilic side chain nih.govfda.govnih.govucl.ac.benih.gov | Minimal | Some membrane interaction due to lipophilic sugar moiety |

| In Vitro Potency vs MRSA | Generally higher nih.govnih.govwikipedia.org | Lower | Moderate |

Biochemical and Genetic Mechanisms of Bacterial Resistance to Dalbavancin B1

Intrinsic Resistance in Gram-Positive Bacterial Species

Gram-negative bacteria are inherently resistant to dalbavancin (B606935) due to the presence of an outer membrane that prevents the large glycopeptide molecule from reaching its cellular targets. fda.govnih.gov Among Gram-positive bacteria, certain species possess intrinsic resistance mechanisms that limit dalbavancin's efficacy. These include species such as pediococci, leuconostocs, and some lactobacilli, which naturally exhibit reduced susceptibility or resistance to glycopeptide antibiotics. fda.gov

Acquired Resistance Mechanisms

Acquired resistance in Gram-positive bacteria to dalbavancin is predominantly associated with specific genetic modifications that alter the drug's target or reduce its binding affinity.

The most significant acquired resistance mechanism affecting dalbavancin susceptibility is the VanA phenotype, commonly found in vancomycin-resistant enterococci (VRE). This resistance is mediated by a cluster of genes, including those that reprogram the cell wall biosynthesis pathway. hres.caresearchgate.net Specifically, the VanA phenotype leads to the synthesis of peptidoglycan precursors that terminate with D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser) instead of the standard D-Ala-D-Ala. psu.edunih.govliverpool.ac.uk This structural alteration significantly reduces the binding affinity of glycopeptide antibiotics, including dalbavancin, to their target. Consequently, strains expressing the VanA phenotype exhibit considerably higher minimum inhibitory concentrations (MICs) for dalbavancin, rendering the drug less effective or inactive. nih.govpsu.edumdpi.comnih.govtandfonline.comresearchgate.netopenaccessjournals.com

Dalbavancin generally does not exhibit cross-resistance with other classes of antibiotics. fda.govhres.ca However, its activity profile differs with respect to various glycopeptide resistance phenotypes. While dalbavancin retains potent activity against strains with VanB and VanC phenotypes, it is notably less active against strains with the VanA phenotype. fda.govwikipedia.orgnih.govtandfonline.comopenaccessjournals.comgoogle.com Strains exhibiting vancomycin (B549263) intermediate susceptibility, such as vancomycin-intermediate Staphylococcus aureus (VISA) or heteroresistant VISA (hVISA), may show slightly elevated dalbavancin MICs compared to susceptible strains. This phenomenon is hypothesized to be due to an increased number of glycopeptide targets within the thickened cell walls of these strains. fda.govhres.capsu.edunih.govtandfonline.comoup.comkoreamed.org

The dissemination of antibiotic resistance genes, including those conferring glycopeptide resistance, is significantly facilitated by mobile genetic elements such as transposons and plasmids. nih.govresearchgate.netblackwellpublishing.comnewmicrobiologica.orgmdpi.com These elements can carry resistance determinants and transfer them between bacterial cells, including across different species, through horizontal gene transfer mechanisms like conjugation. nih.govresearchgate.netblackwellpublishing.comnewmicrobiologica.org The vanA gene cluster, for instance, is often found on plasmids or transposons, enabling its spread within bacterial populations and contributing to the emergence of glycopeptide-resistant strains. hres.canih.govresearchgate.netblackwellpublishing.comnewmicrobiologica.orgucl.ac.be

Dalbavancin B1 Activity against VanB and VanC Phenotypes

Dalbavancin demonstrates significant activity against Gram-positive bacteria expressing the VanB and VanC resistance phenotypes. It is active against intrinsically vancomycin-resistant enterococci with the VanC phenotype, as well as against VanB strains that have acquired resistance. fda.govwikipedia.org Studies have reported low MIC values for dalbavancin against VanB-phenotype strains, indicating susceptibility. For example, MIC50 and MIC90 values for VanB-type Enterococcus faecium have been reported as 0.06 mg/L and 0.125 mg/L, respectively, with all VanB strains showing MICs of ≤0.25 mg/L. mdpi.comopenaccessjournals.com In contrast, dalbavancin exhibits poor activity against strains with the VanA phenotype. nih.govpsu.eduresearchgate.net

Table 1: Dalbavancin MICs against Vancomycin-Resistant Enterococci (VRE) Phenotypes

| Phenotype | MIC50 (μg/mL) | MIC90 (μg/mL) | Notes |

| VanA | ≥4,000 | >8,000 | Poor activity; MICs ≥4 mg/L mdpi.com, MIC50 16 µg/mL nih.gov |

| VanB | 60-125 | 125-250 | Susceptible; MICs ≤0.25 mg/L mdpi.com, MIC range 0.03-0.12 µg/mL nih.gov |

| VanC | Active | Active | Intrinsically resistant, but dalbavancin active fda.govwikipedia.org |

Note: 1 mg/L = 1 µg/mL. MIC values are approximate based on reported ranges and central tendencies.

Molecular Epidemiology and Surveillance of Dalbavancin Resistance Development

Surveillance studies have consistently shown potent in vitro activity of dalbavancin against a wide array of Gram-positive pathogens, including highly resistant strains like MRSA. asm.orgasm.orgresearchgate.netnih.gov To date, resistance to dalbavancin has not been observed in vitro through serial passage experiments or in animal infection models. asm.org While the development of clinical resistance over time is considered inevitable for any antibiotic, the potent bactericidal activity and long half-life of dalbavancin suggest a low potential for rapid resistance selection. tandfonline.comopenaccessjournals.com Molecular epidemiology plays a critical role in tracking the emergence and spread of resistance mechanisms, providing essential data for public health strategies. researchgate.netoup.comasm.org Current surveillance data indicate that resistance to dalbavancin remains rare, with susceptibility maintained across most MRSA and VISA/hVISA isolates, although slightly higher MICs may be observed in VISA/hVISA strains. psu.edutandfonline.comoup.com

Table 2: Dalbavancin MICs against Staphylococcus aureus Isolates

| Strain Type | MIC50 (μg/mL) | MIC90 (μg/mL) | Notes |

| MRSA | 0.03-0.06 | 0.06-0.12 | Potent activity asm.orgoup.comnih.govasm.orgresearchgate.net |

| VISA/hVISA | 0.06-1 | 1-4 | Slightly elevated MICs compared to MRSA psu.edutandfonline.comoup.com |

Note: MIC values are approximate based on reported ranges and central tendencies.

Compound Names

Dalbavancin

this compound

Vancomycin

Teicoplanin

Oritavancin

Telavancin

Daptomycin

Tigecycline

Penicillin

Ceftriaxone

Erythromycin

Clindamycin

Levofloxacin

Quinupristin/Dalfopristin

Fusidic acid

Mupirocin

Sulfamethoxazole/trimethoprim

Cefazolin

Cefepime

Ceftaroline

Pediococci

Leuconostocs

Lactobacilli

Staphylococcus aureus (S. aureus)

Methicillin-resistant Staphylococcus aureus (MRSA)

Methicillin-susceptible Staphylococcus aureus (MSSA)

Coagulase-negative staphylococci (CoNS)

Vancomycin-intermediate Staphylococcus aureus (VISA)

Heteroresistant vancomycin-intermediate Staphylococcus aureus (hVISA)

Enterococcus faecalis (E. faecalis)

Enterococcus faecium (E. faecium)

Vancomycin-resistant enterococci (VRE)

Streptococcus pneumoniae

Streptococcus pyogenes

Streptococcus agalactiae

Streptococcus anginosus

Streptococcus intermedius

Streptococcus constellatus

Staphylococcus epidermidis

Staphylococcus haemolyticus

Staphylococcus hominis

Bacillus spp.

Listeria spp.

Corynebacterium spp.

Clostridium difficile

Advanced Structural Elucidation and Binding Dynamics of Dalbavancin B1

Crystallographic Studies of Dalbavancin-Ligand Complexes

The three-dimensional structure of dalbavancin (B606935) and its interactions with various ligands have been elucidated through sophisticated crystallographic techniques.

Determining the crystal structure of dalbavancin in complex with its target molecules, such as the bacterial cell wall precursor peptide (Lys-d-Ala-d-Ala), proved challenging due to the compound's refractory nature to crystallization nih.govnih.gov. To overcome this, researchers developed a novel carrier protein strategy. This approach involves covalently linking the target peptide epitope to carrier proteins, such as ubiquitin. This strategy facilitates the crystallization of the entire carrier-target-antibiotic complex, enabling structure determination through methods like molecular replacement nih.govnih.gov. This method has successfully yielded the first crystal structure of dalbavancin, providing critical insights into its molecular architecture nih.govnih.gov.

Crystallographic analysis has revealed that dalbavancin adopts a distinct "closed conformation" upon binding to its target ligands, such as the Lys-d-Ala-d-Ala motif found in bacterial cell wall precursors researchgate.netnih.govnih.govresearchgate.net. This conformational change involves the antibiotic molecule essentially closing around its binding partner nih.gov. This closed conformation is associated with an anti-cooperative dimerization behavior, where the binding of a ligand to one monomer reduces the affinity for subsequent ligand binding to another monomer, a characteristic that distinguishes dalbavancin from some other glycopeptides like vancomycin (B549263) researchgate.netnih.govresearchgate.net.

In studies involving human serum albumin (HSA), crystal structures have shown dalbavancin binding to subdomain IA of HSA acs.orgbiorxiv.orgresearchgate.net. The binding process involves conformational adjustments within HSA, such as the swing of phenylalanine 70 (Phe70) and movements in nearby helices, to accommodate dalbavancin. Additionally, the flip of leucine (B10760876) 251 (Leu251) and the repositioning of a loop region containing glutamic acid 60 (Glu60) contribute to the formation of a stable binding pocket through an induced-fit mechanism acs.orgbiorxiv.orgresearchgate.net.

Biophysical Investigations of Binding and Oligomerization

Biophysical techniques like Isothermal Titration Calorimetry (ITC) and Electrospray Ionization Mass Spectrometry (ESI-MS) have been instrumental in characterizing the thermodynamic and oligomeric properties of dalbavancin.

Isothermal Titration Calorimetry (ITC) has been employed to quantify the thermodynamic parameters of dalbavancin's interactions. Studies investigating the binding of dalbavancin to a tri-peptide mimic (N,N'-diacetyl-Lys-D-Ala-D-Ala), a representative of the bacterial cell wall target, indicated a binding affinity (Kdiss) in the range of 1-10 µM justia.comgoogle.com. These studies also noted that human serum albumin (HSA) can influence dalbavancin's binding to this tri-peptide, potentially by altering its solubility and reducing its affinity for the ligand justia.comgoogle.com.

When binding to human serum albumin (HSA), ITC experiments revealed a stoichiometry of approximately 0.84 dalbavancin molecules per HSA molecule, suggesting a 1:1 binding ratio in solution acs.orgresearchgate.net. The interaction with HSA was found to be primarily enthalpy-driven, with an enthalpy change (ΔH) of -8.9 kcal mol⁻¹ and a corresponding -TΔS value of 1.9 kcal mol⁻¹ acs.orgresearchgate.net.

Table 1: Isothermal Titration Calorimetry (ITC) Binding Data for Dalbavancin

| Interaction Partner | Binding Affinity (Kdiss) | Stoichiometry (n) | Enthalpy Change (ΔH) | -TΔS | Reference |

| Tri-peptide mimic (Ac₂-Kaa) | 1-10 µM | Not specified | Not specified | Not specified | justia.com, google.com |

| Human Serum Albumin (HSA) | Not applicable | ~0.84 | -8.9 kcal mol⁻¹ | 1.9 kcal mol⁻¹ | acs.org, researchgate.net |

ESI-MS has been utilized to investigate the oligomeric states of dalbavancin in solution researchgate.netnih.govresearchgate.net. These studies have confirmed that dalbavancin exhibits a propensity to dimerize, particularly in the presence of ligands researchgate.netnih.gov. Crucially, this dimerization process is characterized by anti-cooperativity with ligand binding, meaning that ligand binding to one dalbavancin molecule hinders subsequent binding to another, a behavior distinct from the cooperative dimerization observed in vancomycin researchgate.netnih.govresearchgate.net. ESI-MS spectra have shown the presence of multimers, often appearing as [nM + (n+1)H⁽ⁿ⁺¹⁾⁺] mass ion species, providing evidence for these oligomeric associations researchgate.net.

Computational Modeling and Molecular Dynamics Simulations of Dalbavancin Interactions

Compound Names

Dalbavancin

Dalbavancin B1

Vancomycin

Teicoplanin

Ristocetin A

Human Serum Albumin (HSA)

Lys-d-Ala-d-Ala (or D-Ala-D-Ala)

Lipid II

Biosynthesis and Chemical Derivatization of Dalbavancin B1

Biosynthetic Pathway of A-40926 in Nonomuraea sp.

The biosynthesis of A-40926 is orchestrated by a large gene cluster, designated dbv, which contains approximately 37 open reading frames (ORFs). These genes encode enzymes and regulatory proteins essential for the synthesis, modification, export, and resistance mechanisms related to the antibiotic asm.orgnih.govacs.orgmdpi.com.

The production of A-40926 involves the assembly of a complex heptapeptide (B1575542) core, followed by extensive post-translational modifications.

Peptide Core Synthesis: The foundation of A-40926 is a heptapeptide backbone synthesized by a nonribosomal peptide synthetase (NRPS) asm.orgacs.org. This core structure incorporates the proteinogenic amino acid tyrosine alongside the non-proteinogenic amino acids 3,5-dihydroxyphenylglycine (DPG) and 4-hydroxyphenylglycine (HPG) asm.orgnih.govresearchgate.netacs.org.

Tailoring Modifications: Following peptide assembly, a series of enzymatic "tailoring" reactions transform the precursor into the mature glycopeptide. These modifications include:

Oxidative Cross-linking: Four oxygenase enzymes catalyze the formation of cross-links between the aromatic side chains of the amino acids, creating the rigid, characteristic structure of glycopeptide antibiotics asm.orgnih.govmdpi.comresearchgate.net.

Halogenation: A specific halogenase (Dbv10) introduces a chlorine atom onto the DPG residue at position 3 and the tyrosine residue at position 6 asm.orgnih.govacs.orgmdpi.comunipa.it.

Glycosylation and Acetylation: Glycosyltransferases attach sugar moieties, notably mannose, to the glycopeptide core. This mannose residue can subsequently undergo O-acetylation, leading to the formation of O-acetyl-A40926 (acA40926) as a final biosynthetic product nih.govacs.orgwur.nl.

Other Modifications: Additional enzymatic steps include oxidation, methylation, and acylation asm.orgnih.govacs.org.

The A-40926 produced is a complex mixture of closely related congeners, primarily differing in the fatty acid chains attached to the aminoglucuronic acid moiety. The major components are B0 and B1, distinguished by their iso-C12:0 and n-C12:0 acyl chains, respectively acs.orgnih.govacs.orgresearchgate.netgoogle.comgoogle.com.

| A-40926 Congener | Characteristic Acyl Chain |

| B0 | iso-C12:0 |

| B1 | n-C12:0 |

| A0 | iso-C11:0 |

| A1 | n-C11:0 |

| B2 | iso-C13:0 |

The biosynthesis of A-40926 is under sophisticated regulatory control, involving both pathway-specific regulators encoded within the dbv cluster and environmental factors.

Key Regulators:

Dbv3: A LuxR-type regulator that acts as a master switch, positively controlling the transcription of dbv4 and numerous other genes within the cluster. It influences multiple stages of biosynthesis, including amino acid precursor synthesis, peptide backbone formation, and post-assembly modifications nih.govacs.orgmdpi.comresearchgate.netunipa.itacs.org.

Dbv4: A StrR-like regulator that also positively regulates A-40926 production. It is essential for antibiotic biosynthesis and directly controls operons involved in DPG synthesis and critical tailoring reactions asm.orgnih.govresearchgate.netacs.orgmdpi.comresearchgate.netunipa.it. Dbv3 exerts hierarchical control over dbv4 transcription nih.govresearchgate.net.

Dbv6 and Dbv22: These proteins form a putative two-component regulatory system. While initially considered positive regulators, evidence suggests they may negatively regulate biosynthetic genes (dbv3, dbv4, dbv23, dbv24) and positively influence a cluster-associated resistance gene. Deletion of dbv22 or dbv6 has been shown to increase A-40926 production acs.orgnih.gov.

Environmental Influences:

Phosphate Levels: Phosphate limitation significantly enhances A-40926 production, a process mediated by the regulator Dbv4 asm.orgresearchgate.net.

Nutrient Availability: The presence of certain nutrients, such as valine, L-glutamine, and maltodextrin, positively impacts A-40926 biosynthesis, whereas ammonium (B1175870) can exert an inhibitory effect acs.orgunipa.it.

Semi-synthetic Modification Strategies for Dalbavancin (B606935) B1 Production

Dalbavancin is a second-generation glycopeptide antibiotic engineered from A-40926 to achieve improved pharmacokinetic properties and enhanced potency. This transformation involves specific chemical modifications.

The conversion of A-40926 to dalbavancin requires a multi-step chemical process:

Deacylation: The initial step involves the removal of the fatty acid side chains from the glucuronic acid moiety of A-40926. This can be achieved chemically, for example, by alkaline treatment (pH 10.5-11.5) google.com, or enzymatically using preparations like Actinoplanes teichomyceticus cells researchgate.netresearchgate.net. This process yields a deacylated glycopeptide nucleus, a key intermediate for subsequent modifications researchgate.netgoogle.comresearchgate.net.

Acylation: The deacylated intermediate is then reacylated. For dalbavancin, this involves introducing specific lipophilic chains, with the B0 congener of A-40926 (characterized by an iso-dodecyl chain) serving as a critical precursor acs.orggoogle.comgoogle.com.

Amidation: A defining modification for dalbavancin is the conversion of the C-terminal carboxyl group into a (3-dimethylamino)-1-propylamide. This lipophilic side chain is crucial for dalbavancin's enhanced pharmacokinetic profile, including its prolonged plasma half-life acs.orgacs.orgnih.gov.

The natural production of A-40926 results in a mixture of homologs (e.g., B0 and B1), differing in their fatty acid side chains. The relative abundance of these homologs can be modulated:

Amino Acid Supplementation: The addition of branched-chain amino acids, particularly L-valine, to the fermentation medium can alter the cellular fatty acid composition. This, in turn, influences the A-40926 complex, favoring the production of the B0 congener (iso-C12:0) over the B1 congener (n-C12:0) acs.orgresearchgate.netunipa.it.

Genetic Manipulation: Targeted inactivation of specific genes within the dbv cluster, such as dbv23 (involved in mannose acetylation) or acyltransferases like dbv8, can lead to the production of A-40926 intermediates with a reduced number of congeners, facilitating the isolation of specific components wur.nlacs.org.

Rational Design and Synthesis of Novel Dalbavancin B1 Derivatives

The development of dalbavancin itself exemplifies rational drug design, aiming to improve upon the therapeutic attributes of natural glycopeptides. Ongoing research focuses on creating novel dalbavancin derivatives with enhanced properties, such as increased potency, broader antibacterial spectrum, or improved stability. Strategies employed in this area include:

Lipophilic Moiety Incorporation: Adding lipophilic groups to the glycopeptide structure can enhance its interaction with bacterial cell membranes, potentially increasing its concentration at the target site and improving binding affinity to molecules like Lipid II nih.govresearchgate.net.

Modification of Carboxylic Acids: Chemical alterations to the carboxylic acid functionalities within the dalbavancin structure have been explored to boost its antibiotic activity researchgate.net.

Dimerization Strategies: Research into creating dimeric forms of glycopeptides, through methods like target-accelerated combinatorial synthesis, aims to achieve higher avidity and cooperative binding, potentially leading to novel derivatives with superior efficacy against resistant pathogens researchgate.netmdpi.com.

Computational and Synthetic Approaches: Advanced techniques, including computational modeling and fragment-based drug design, are utilized to guide the synthesis of new antimicrobial agents with improved selectivity and activity nih.govnih.gov.

Analytical Chemistry Methodologies for Dalbavancin B1 Research

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of dalbavancin (B606935) and its homologs. Its high resolution is critical for dealing with the complexity of the dalbavancin mixture, which includes five structurally similar compounds (A0, A1, B0, B1, and B2).

Reversed-phase HPLC (RP-HPLC) is the predominant technique for the separation and purity evaluation of Dalbavancin B1. This method effectively separates the different dalbavancin homologs and distinguishes them from potential impurities and degradation products. A simple and sensitive RP-HPLC method has been developed for the estimation of dalbavancin in injectable formulations, demonstrating linearity within a concentration range of 20–100 μg/mL. In this method, separation was achieved on a C18 column with a mobile phase consisting of potassium dihydrogen orthophosphate buffer, acetonitrile, and methanol (B129727), with UV detection at 288 nm. The retention time for dalbavancin was found to be 3.96 minutes.

Furthermore, RP-HPLC is crucial for stability studies, where it is used to measure the recovery of dalbavancin and separate it from its degradation products over time under various storage conditions. For instance, studies have utilized RP-HPLC to assess dalbavancin's stability in different formulations, monitoring its recovery at temperatures ranging from 5°C to 55°C over several weeks. Systematic protocols have been successfully employed to create HPLC methods capable of separating Dalbavancin B0 from nine other related compounds, including the B1 homolog.

Interactive Table 1: Example of RP-HPLC Method Parameters for Dalbavancin Analysis

| Parameter | Condition |

|---|---|

| Column | Phenomenex Luna C18 (250 mm × 4.6 mm, 5 μm) |

| Mobile Phase | Potassium dihydrogen orthophosphate (pH 3.0): acetonitrile: methanol (70:20:10 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 288 nm |

| Retention Time | 3.96 min |

| Linearity Range | 20–100 μg/mL |

Mass Spectrometry (MS) Techniques for Quantification and Characterization

Mass spectrometry, particularly when coupled with liquid chromatography, provides unparalleled sensitivity and specificity for the quantification and structural characterization of this compound.

Due to the presence of multiple homologs and isomers with similar polarities in the dalbavancin complex, methods with high sensitivity and selectivity are required for accurate quantification. nih.govallmpus.com Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) has been established as a robust method for the simultaneous determination of all five dalbavancin homologs (A0, A1, B0, B1, and B2) in biological matrices. nih.govmdpi.com

In a typical UHPLC-MS/MS assay, sample preparation involves protein precipitation from plasma using methanol. nih.govgoogle.com Chromatographic separation is achieved on a triple-bonded alkyl column using a gradient elution with a mobile phase like 0.1% formic acid-acetonitrile. nih.govgoogle.com The homologs are then detected by a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) and multiple reaction monitoring (MRM) mode. nih.gov Such methods have demonstrated excellent linearity over a concentration range of 50–2500 ng/mL, with correlation coefficients (r²) greater than 0.998. nih.govgoogle.com

Interactive Table 2: Performance Characteristics of a UHPLC-MS/MS Method for Dalbavancin Homologs

| Parameter | Value | Reference |

|---|---|---|

| Technique | UHPLC-MS/MS | nih.govgoogle.com |

| Matrix | Rat Plasma | nih.govgoogle.com |

| Linearity Range | 50–2500 ng/mL | nih.govgoogle.com |

| Correlation Coefficient (r²) | > 0.998 | nih.govgoogle.com |

| Lower Limit of Quantification (LLOQ) | 50 ng/mL | nih.gov |

The validated UHPLC-MS/MS methods have been successfully applied to pharmacokinetic studies in preclinical models, such as rats, to investigate the disposition of individual dalbavancin components, including B1. nih.govmdpi.comgoogle.com The high sensitivity of these methods is crucial, as the concentrations of some dalbavancin components can fall below 0.1 μg/mL during the terminal elimination phase. nih.gov

In addition to preclinical analysis, Liquid Chromatography with High-Resolution Mass Spectrometry (LC-HRMS) and MS/MS studies are instrumental in identifying and characterizing degradation products. nih.gov Dalbavancin has been shown to be susceptible to degradation under hydrolytic (acidic and basic) and oxidative stress conditions. nih.gov LC-HRMS/MS enables the elucidation of the chemical structures and mechanistic fragmentation pathways of these degradants, which is vital for understanding the stability of the drug. nih.govpharmaffiliates.com For example, heat stress studies have used LC-MS/MS to identify the major degradation product, mannosyl aglycone (MAG), and other previously uncharacterized compounds. pharmaffiliates.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Characterization

While the primary structure of dalbavancin homologs is well-established, Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for advanced structural characterization and for studying the molecule's behavior in solution. Although detailed 1H and 13C NMR spectral data for the definitive structural elucidation of this compound are typically proprietary, the application of NMR in dalbavancin research has been documented.

NMR has been used to investigate the aggregation of dalbavancin in aqueous solutions. Studies have shown that the ¹H NMR spectrum of dalbavancin in an aqueous buffer is significantly broadened, indicating molecular aggregation and relatively slow movement. This aggregation can be disrupted by the addition of agents like 2-hydroxypropyl-β-cyclodextrin (2HPβCD), resulting in sharper spectral lines. Such NMR studies are crucial for developing stable liquid formulations of dalbavancin. Suppliers of this compound reference materials often provide comprehensive characterization data, including a Structure Elucidation Report (SER), which would contain detailed NMR analysis.

Utilization of this compound Reference Standards for Analytical Development and Quality Control

The availability of highly characterized this compound reference standards is fundamental to all research, development, and quality control activities involving this compound. fda.govqub.ac.uk These standards are essential for a variety of critical applications in the pharmaceutical industry. nih.gov

This compound impurity standards are used for:

Analytical Method Development and Validation: Reference standards are indispensable for developing and validating the accuracy, precision, linearity, and specificity of analytical methods like HPLC and UHPLC-MS/MS. qub.ac.uknih.gov

Quality Control (QC): In commercial production, reference standards are used to confirm the identity, purity, and strength of this compound in the final drug product. fda.govqub.ac.uk

Stability Studies: They serve as a benchmark against which to measure the degradation of the active pharmaceutical ingredient over time. fda.gov

Impurity Identification: Characterized standards of this compound and its related impurities help in the identification and quantification of unknown peaks in chromatographic analyses. fda.govnih.gov

These reference materials are meticulously characterized and are typically supplied with a comprehensive Certificate of Analysis (COA) and other analytical data that comply with stringent regulatory standards. fda.gov

Preclinical in Vitro Studies on Dalbavancin B1 Antimicrobial Activity

Spectrum of Activity against Gram-Positive Bacterial Pathogens

Dalbavancin (B606935) exhibits potent in vitro activity against a broad spectrum of Gram-positive bacteria, including clinically significant pathogens responsible for skin and skin structure infections (SSSIs) and other serious infections mdpi.comfda.govwikipedia.orgnih.gov.

Activity against Methicillin-Susceptible and Methicillin-Resistant Staphylococcus aureus (MSSA/MRSA)

Dalbavancin demonstrates significant potency against both MSSA and MRSA strains fda.govwikipedia.orgnih.govnih.govnih.govnih.gov. Studies have shown that dalbavancin has the lowest MIC90 (Minimum Inhibitory Concentration for 90% of isolates) among tested antibiotics against S. aureus fda.gov. MIC90 values for dalbavancin against S. aureus (including MRSA) typically range from 0.03 to 0.12 mg/L, with some studies reporting values as low as ≤0.015 μg/mL fda.govnih.govnih.govnih.govnih.govresearchgate.net. Dalbavancin is often found to be 4- to 16-fold more potent than vancomycin (B549263) against staphylococcal strains nih.govjmilabs.com. In some instances, nearly all multidrug-resistant MRSA isolates were inhibited by dalbavancin at ≤0.12 μg/mL ncats.io.

Activity against Coagulase-Negative Staphylococci (CoNS)

Dalbavancin also displays strong activity against various species of Coagulase-Negative Staphylococci (CoNS) fda.govresearchgate.netresearchgate.netnih.gov. MIC90 values for CoNS generally range from 0.06 to 0.12 mg/L nih.govresearchgate.netresearchgate.net. Studies indicate that dalbavancin inhibits over 99.9% of CoNS isolates at ≤0.25 mg/L, with specific species like Staphylococcus capitis and Staphylococcus simulans exhibiting the lowest MIC50/MIC90 values (0.015/0.03 mg/L) researchgate.netnih.gov. Dalbavancin also shows activity against teicoplanin-resistant CoNS fda.gov.

Activity against Streptococcus Species (e.g., S. pyogenes, S. agalactiae, Viridans Group)

Dalbavancin exhibits potent activity against Streptococcus species, including beta-hemolytic streptococci and the viridans group fda.govwikipedia.orgnih.gov. It demonstrates greater potency against beta-hemolytic streptococci than many comparators, with MIC90 values similar to penicillin in some cases fda.gov. Against viridans streptococci, dalbavancin has shown a MIC90 value of 0.06 μg/mL fda.gov. Studies report MIC90 values of 0.03 mg/L for beta-hemolytic streptococci and viridans group streptococci nih.govresearchgate.net. Dalbavancin is also active against S. pyogenes and S. agalactiae rxabbvie.comfda.govwikipedia.orgfda.gov.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The determination of MIC and MBC values is crucial for understanding the in vitro potency of dalbavancin. Studies consistently report low MIC values for dalbavancin against susceptible Gram-positive pathogens fda.govnih.govnih.govnih.govnih.govresearchgate.netnih.gov. For instance, MIC90 values against S. aureus (including MRSA) are frequently reported between 0.03 and 0.06 mg/L nih.govnih.govnih.govnih.govresearchgate.net. Against Streptococcus species, MIC90 values are often as low as 0.03 mg/L nih.govresearchgate.net.

The bactericidal activity of dalbavancin is also notable, with MBC values often being equal to or not significantly higher than the MIC values nih.gov. Dalbavancin has been shown to be bactericidal against staphylococci and streptococci at concentrations that are sustained in patients treated with proposed regimens fda.gov. In time-kill studies, dalbavancin was found to be bactericidal at four times the MIC against Staphylococcus strains after 24 hours nih.gov.

Table 1: Representative MIC90 Values of Dalbavancin Against Key Gram-Positive Pathogens

| Pathogen Group | MIC90 (mg/L) | Reference(s) |

| Staphylococcus aureus (MSSA/MRSA) | 0.03 - 0.06 | nih.govnih.govnih.govnih.govresearchgate.net |

| Coagulase-Negative Staphylococci (CoNS) | 0.03 - 0.06 | researchgate.netresearchgate.netnih.gov |

| Beta-hemolytic Streptococcus spp. | 0.03 | nih.govresearchgate.net |

| Viridans group Streptococcus spp. | 0.03 | nih.govresearchgate.net |

| Enterococcus faecalis (Vancomycin-susceptible) | 0.06 | nih.govresearchgate.net |

| Enterococcus faecium (Vancomycin-susceptible) | 0.12 | nih.govresearchgate.net |

Note: MIC90 values are representative and may vary slightly between studies and methodologies.

Time-Kill Kinetics and Post-Antibiotic Effect (PAE) Investigations

Time-kill kinetic studies demonstrate that dalbavancin exhibits time-dependent bactericidal activity, similar to other glycopeptides like vancomycin and teicoplanin fda.gov. These studies show that dalbavancin can achieve significant bacterial reduction over time nih.govgoogle.com. For instance, dalbavancin was shown to be bactericidal against staphylococci at free drug concentrations sustained over the dosing interval fda.gov. In some studies, dalbavancin was bactericidal at four times the MIC against Staphylococcus strains after 24 hours nih.gov.

Synergy Studies with Other Antimicrobial Agents in Co-Culture Systems

The potential for synergistic interactions between dalbavancin and other antimicrobial agents is a critical area of research, aiming to enhance efficacy and overcome resistance mechanisms. In vitro studies have explored combinations of dalbavancin with various classes of antibiotics, revealing promising additive and synergistic effects.

Research indicates that dalbavancin does not exhibit antagonistic interactions when combined with other tested antimicrobial agents fda.govnih.gov. Notably, synergistic effects have been observed when dalbavancin is used in combination with beta-lactam antibiotics. Specifically, studies have demonstrated synergy with oxacillin (B1211168) against staphylococci, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate S. aureus (VISA) strains, as well as against enterococci fda.govnih.govnih.gov. Further investigations have shown synergy between dalbavancin and cefazolin, cefepime, ceftaroline, and ertapenem (B1671056) against various S. aureus phenotypes nih.gov. Additionally, potential synergy has been reported with ampicillin (B1664943) against VanA enterococci fda.gov. These findings suggest that combining dalbavancin with beta-lactams could be a valuable strategy for treating infections caused by resistant Gram-positive pathogens.

While data on combinations with other drug classes is less extensive, some studies suggest potential utility. Combinations with rifampicin (B610482) have been explored, primarily in the context of biofilm eradication, where it improved dalbavancin's activity nih.govfrontiersin.org. Other potential partner drugs identified in reviews include fluoroquinolones, doxycycline, and trimethoprim/sulfamethoxazole, though specific in vitro synergy data for these combinations is still developing researchgate.netnih.gov.

Table 1: In Vitro Synergistic Interactions of Dalbavancin with Other Antimicrobial Agents

| Combination Partner | Bacterial Species/Strains Tested | Type of Interaction | Source(s) |

| Oxacillin | Staphylococci (incl. MRSA, VISA) | Synergistic | fda.govnih.govnih.gov |

| Cefazolin | S. aureus | Synergistic | nih.gov |

| Cefepime | S. aureus | Synergistic | nih.gov |

| Ceftaroline | S. aureus | Synergistic | nih.gov |

| Ertapenem | S. aureus | Synergistic | nih.gov |

| Ampicillin | VanA Enterococci | Potentially Synergistic | fda.gov |

| Rifampicin | S. aureus | Improved Activity | nih.govfrontiersin.org |

Note: MRSA: Methicillin-Resistant Staphylococcus aureus; VISA: Vancomycin-Intermediate Staphylococcus aureus; VanA: Vancomycin resistance phenotype A.

Efficacy against Bacterial Biofilms in Preclinical Models

Bacterial biofilms represent a significant challenge in treating persistent infections, as bacteria embedded within them exhibit increased tolerance to antibiotics and host immune responses. Dalbavancin has demonstrated considerable efficacy against various staphylococcal biofilms in preclinical in vitro models.

Studies have shown that dalbavancin exhibits potent activity against established staphylococcal biofilms, including those formed by MRSA and Staphylococcus epidermidis frontiersin.orgpreprints.orgunibo.itnih.govuniroma1.it. Minimal biofilm eradication concentrations (MBEC90) for dalbavancin have been reported to be significantly lower than those for linezolid (B1675486) and vancomycin across multiple MRSA strains preprints.orgnih.govuniroma1.itmdpi.com. In time-kill kinetics assays, dalbavancin demonstrated superior activity compared to vancomycin against S. aureus and S. epidermidis biofilms over prolonged exposure periods, up to seven days preprints.orgunibo.itmdpi.comnih.gov.

Dalbavancin can also prevent the formation of new biofilms at relatively low concentrations nih.govfrontiersin.org. While Minimum Biofilm Inhibitory Concentrations (MBICs) can be higher than planktonic Minimum Inhibitory Concentrations (MICs) – sometimes up to 22 times higher – dalbavancin remains effective nih.govfrontiersin.org. Furthermore, when incorporated into bone cement, dalbavancin has shown sustained anti-biofilm activity for up to three months, outperforming vancomycin in terms of efficacy and duration of action preprints.orgmdpi.comnih.govresearchgate.net.

The presence of extracellular DNA (eDNA) within the biofilm matrix can influence dalbavancin's activity, with higher eDNA concentrations potentially affecting its efficacy preprints.orgnih.govuniroma1.it. However, even in the presence of factors that can increase tolerance, dalbavancin has shown potent antibiofilm activity at concentrations achievable in human serum nih.govuniroma1.it.

Combinations with other agents, such as rifampicin, have been shown to enhance dalbavancin's anti-biofilm efficacy, although the emergence of rifampicin resistance needs to be considered nih.govfrontiersin.orgresearchgate.net. In a rat model of implant-associated orthopedic infection by MRSA, dalbavancin administration resulted in a significant reduction in bacterial colonies on bone tissue and the implant frontiersin.org.

Table 2: In Vitro Efficacy of Dalbavancin Against Bacterial Biofilms

| Bacterial Species/Strains | Biofilm Model/Method | Key Metric(s) | Dalbavancin Efficacy | Comparison Agent(s) | Source(s) |

| S. aureus, S. epidermidis | Standardized biofilm susceptibility model, Titanium/Cobalt-chrome disks | Time-kill kinetics, Log CFU/mL reduction | Potent activity, superior to vancomycin | Vancomycin | preprints.orgunibo.itmdpi.comnih.govresearchgate.net |

| MRSA (32 strains) | Planktonic and biofilm growth (MBEC) | MBEC90 | Significantly lower than linezolid and vancomycin | Linezolid, Vancomycin | preprints.orgnih.govuniroma1.itmdpi.com |

| S. aureus (240, MRSA 4), S. epidermidis (43040) | Real-time dose-response, CV staining, CFU counts | Biofilm formation inhibition, MBIC | Effective at low concentrations; halted new biofilm formation | Vancomycin, Linezolid, Cloxacillin, Rifampicin | nih.govfrontiersin.org |

| S. aureus, S. epidermidis | Bone cement elution (2.5%, 5%) | Log CFU/mL reduction, Metabolic activity reduction | Higher reduction than vancomycin, sustained activity up to 3 months | Vancomycin | preprints.orgmdpi.comnih.govresearchgate.net |

| MRSA (HUB-4, HUB-5) | CDC-Biofilm Reactor (PK/PD model) | Log CFU/mL reduction (ΔlogCFU/mL) | Limited efficacy alone; bactericidal with rifampicin (HUB-4) | Vancomycin, Linezolid, Rifampicin | nih.govresearchgate.net |

Note: MRSA: Methicillin-Resistant Staphylococcus aureus; MBEC: Minimal Biofilm Eradication Concentration; MBIC: Minimum Biofilm Inhibitory Concentration; CFU: Colony-Forming Unit; PK/PD: Pharmacokinetic/Pharmacodynamic; CV: Crystal Violet.

Q & A

Q. What are the key considerations for establishing standardized protocols for synergy testing between this compound and β-lactam antibiotics?

- Methodological Answer : Use checkerboard assays with fractional inhibitory concentration (FIC) indices. Validate synergy via time-kill curves at sub-MIC concentrations. Ensure reproducibility by adhering to EUCAST guidelines for combination therapy testing .

Ethical and Methodological Compliance

Q. Q. What ethical guidelines must be followed when designing in vivo studies involving this compound?

- Methodological Answer : Comply with institutional animal care standards (e.g., NIH Guide for Care and Use of Laboratory Animals). Justify sample sizes via power analysis to minimize animal use. Include humane endpoints (e.g., weight loss >20%) in protocols .

Q. How should researchers address confounding variables in PK/PD modeling of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.